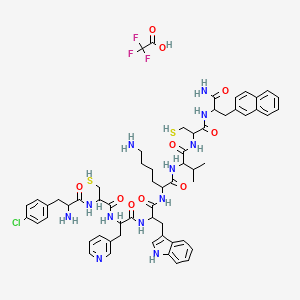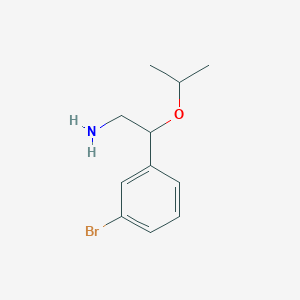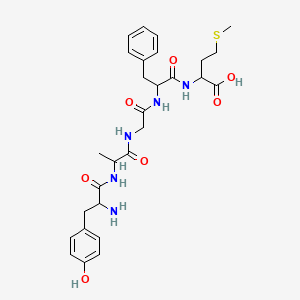
2-AMino-8-Methoxy-3-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-8-Methoxy-3-quinolinecarboxylic acid: (CAS Number: 856196-14-0) is a heterocyclic compound with the following chemical formula:
C11H10N2O3
. It belongs to the quinoline family and exhibits interesting pharmaceutical and biological activities. Quinolines, in general, have been widely studied due to their roles in natural and synthetic chemistry, as well as their pharmacological significance .Preparation Methods
Synthetic Routes: The synthetic routes for 2-Amino-8-Methoxy-3-quinolinecarboxylic acid involve the introduction of an amino group and a methoxy group onto the quinoline ring. Specific methods may vary, but one common approach is the condensation of appropriate precursors.
Reaction Conditions: The reaction conditions typically involve the use of suitable reagents and solvents
Industrial Production Methods: While industrial-scale production methods for this specific compound are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-8-Methoxy-3-quinolinecarboxylic acid can undergo various reactions, including:
Oxidation: Oxidative processes can modify the quinoline ring.
Reduction: Reduction reactions may alter functional groups.
Substitution: Substituents can be introduced or replaced.
Condensation: Formation of heterocyclic rings.
Common Reagents and Conditions: Reagents such as amines, aldehydes, and ketones play crucial roles. Conditions often involve heating, reflux, and catalysts.
Major Products: The major products depend on the specific reaction and substituents introduced. These could include derivatives with altered pharmacological properties.
Scientific Research Applications
2-Amino-8-Methoxy-3-quinolinecarboxylic acid finds applications in:
Medicine: Potential drug candidates due to its unique structure.
Chemistry: As a building block for more complex molecules.
Biology: Investigating biological pathways and targets.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 2-Amino-8-Methoxy-3-quinolinecarboxylic acid is unique, it shares features with related quinoline derivatives. Similar compounds include 4-hydroxy-2-quinolones and other heterocyclic analogs.
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-amino-8-methoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-4-2-3-6-5-7(11(14)15)10(12)13-9(6)8/h2-5H,1H3,(H2,12,13)(H,14,15) |
InChI Key |
SJCZFAVHRHKFRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC(=C(N=C21)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12112486.png)
![3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol](/img/structure/B12112499.png)




![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B12112519.png)
![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12112525.png)

